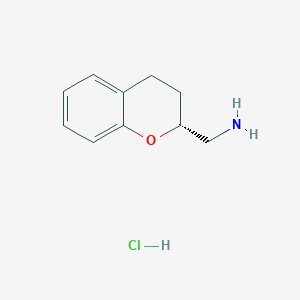

(R)-Chroman-2-ylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-3,4-dihydro-2H-chromen-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9H,5-7,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSXVDBAPRCRM-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716921 | |

| Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437763-66-1 | |

| Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-chroman-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-Chroman-2-ylmethanamine Hydrochloride

This guide provides a comprehensive overview of a robust and scientifically validated protocol for the synthesis of (R)-Chroman-2-ylmethanamine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The chroman scaffold is a privileged structure found in a wide array of biologically active compounds, and the ability to synthesize enantiomerically pure derivatives is of paramount importance.[1][2] This document will detail a multi-step synthesis, commencing with the formation of the chroman ring, followed by functional group manipulations to introduce the aminomethyl moiety, chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the stable hydrochloride salt.

Strategic Approach: A Blend of Racemic Synthesis and Chiral Resolution

While asymmetric synthesis routes to chiral chromans are available, this guide will focus on a practical and widely applicable strategy involving the synthesis of a racemic intermediate followed by classical chiral resolution.[3][4][5] This approach is often more cost-effective and scalable for producing enantiomerically pure amines. The chosen method of resolution will employ a derivative of tartaric acid, a readily available and highly effective chiral resolving agent.[6][7]

The overall synthetic pathway can be visualized as a four-stage process:

-

Synthesis of Racemic Chroman-2-carboxylic Acid: Formation of the core heterocyclic structure.

-

Conversion to Racemic Chroman-2-ylmethanamine: Transformation of the carboxylic acid to the target amine functionality.

-

Chiral Resolution: Separation of the (R)- and (S)-enantiomers.

-

Formation of the Hydrochloride Salt: Conversion of the purified (R)-amine to its stable salt form.

Caption: High-level overview of the synthetic workflow.

Stage 1: Synthesis of Racemic Chroman-2-carboxylic Acid

The synthesis of the chroman ring system can be achieved through various methods. A common and effective approach is the reaction of a phenol with an α,β-unsaturated carbonyl compound. For the synthesis of chroman-2-carboxylic acid, the reaction of phenol with acrylic acid or its derivatives in the presence of an acid catalyst is a viable route.

Experimental Protocol:

-

Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent such as toluene, add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq).

-

Addition of Reagent: Slowly add a solution of acrylic acid (1.1 eq) in toluene to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield racemic chroman-2-carboxylic acid.

Stage 2: Conversion to Racemic Chroman-2-ylmethanamine

With the racemic carboxylic acid in hand, the next step is to convert it to the corresponding primary amine. A reliable method for this transformation is through the formation of an amide intermediate, followed by reduction.

Experimental Protocol:

-

Amide Formation:

-

To a solution of racemic chroman-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add an aqueous solution of ammonia (excess) and continue stirring until the reaction is complete (monitored by TLC).

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain racemic chroman-2-carboxamide.

-

-

Reduction of the Amide:

-

To a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of racemic chroman-2-carboxamide (1.0 eq) in THF.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to yield racemic chroman-2-ylmethanamine.

-

Caption: Key transformations in Stage 2.

Stage 3: Chiral Resolution of Racemic Chroman-2-ylmethanamine

The separation of the enantiomers is a critical step. This protocol utilizes a chiral resolving agent, specifically a derivative of tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[6][7][8]

Experimental Protocol:

-

Salt Formation:

-

Dissolve the racemic chroman-2-ylmethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve a chiral resolving agent, for example, (R,R)-dibenzoyl-tartaric acid (0.5 eq), in the same solvent.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric excess (ee) of the crystallized salt should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

-

If the desired ee is not achieved, recrystallize the salt from the same or a different solvent system until the desired purity is obtained.

-

-

Liberation of the Free Amine:

-

Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., DCM).

-

Add a base, such as 1 M NaOH, until the pH is basic (pH > 10) to liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically pure (R)-Chroman-2-ylmethanamine.

-

| Parameter | Condition/Reagent | Purpose |

| Resolving Agent | (R,R)-Dibenzoyl-tartaric acid | Forms diastereomeric salts with different solubilities. |

| Solvent | Methanol or Ethanol | Facilitates salt formation and crystallization. |

| Analysis | Chiral HPLC | To determine the enantiomeric excess of the resolved amine. |

Stage 4: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt, which is generally more stable and easier to handle as a solid.

Experimental Protocol:

-

Salt Formation:

-

Dissolve the purified (R)-Chroman-2-ylmethanamine (1.0 eq) in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

A precipitate of the hydrochloride salt will form.

-

-

Isolation and Purification:

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

The purity of the final product can be confirmed by melting point determination, NMR spectroscopy, and elemental analysis.

-

Conclusion

This in-depth technical guide outlines a reliable and scalable synthetic route to this compound. By following the detailed protocols for the synthesis of the racemic precursor, chiral resolution, and final salt formation, researchers and drug development professionals can confidently produce this valuable chiral building block with high enantiomeric purity. The principles and techniques described herein are foundational in organic synthesis and are broadly applicable to the preparation of other chiral amines.

References

-

Organic Chemistry Portal. (n.d.). Chromane synthesis. Retrieved January 24, 2026, from [Link]

- Giri, R., & Ali, A. (2023).

- Google Patents. (2021). Process for preparing chroman compounds. (WO2021100059A1).

- Yu, X. T. (2018).

- Li, J., et al. (2023). Asymmetric synthesis of chiral (thio)

- Ferrandi, E., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.

- Moczulski, M., et al. (2021).

- Google Patents. (2001). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. (WO2001094335A2).

- Ferreira, I. C. F. R., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.

- Diéguez, M., & Pàmies, O. (2021).

- Pirkle, W. H., & Pochapsky, T. C. (1987). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography.

- Wang, H., et al. (2022).

- Siddaiah, V., et al. (2017). A Novel Process for the Preparation of [(R,S)/(S,R)] and [(S,S)/(R,R)] Chroman epoxides, Key Intermediates in the Synthesis of Nebivolol.

-

Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 24, 2026, from [Link]

- Silva, A. M. G., et al. (2018).

- Al-Said, M. S., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy.

- Al-Zaydi, K. M., et al. (2023).

- Google Patents. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (EP3280701B1).

- Du Bois, J., & Espino, C. G. (2014). Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins.

- Kumar, A., & Kumar, S. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Medicinal Chemistry.

- Google Patents. (2024). Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine. (WO2024041961A2).

- Google Patents. (2008). Process for preparing efletrizine. (WO2008155777A2).

- Google Patents. (2008). Chromane and chromene derivatives and uses thereof. (US20080182891A1).

- Khan, I., & Zaib, S. (2016). Chromene and its Importance: Chemistry and Biology. Bentham Science Publishers.

Sources

- 1. quora.com [quora.com]

- 2. globethesis.com [globethesis.com]

- 3. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 8. WO2021100059A1 - Process for preparing chroman compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: (R)-Chroman-2-ylmethanamine Hydrochloride as a Versatile Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a defined stereocenter, as present in (R)-Chroman-2-ylmethanamine hydrochloride, offers a powerful tool for investigating stereospecific interactions with biological targets, a critical aspect in the design of modern therapeutics. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for its seamless integration into diverse molecular architectures. This guide will explore the practical applications of this valuable building block, with a focus on enabling researchers to leverage its synthetic potential.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 437763-66-1 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | Solid | |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

| SMILES Code | NC[C@H]1CCC2=C(O1)C=CC=C2.[H]Cl | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Core Synthetic Applications: A Gateway to Molecular Diversity

This compound is a versatile precursor for the synthesis of a variety of complex molecules. Its primary amine allows for facile derivatization through several key synthetic transformations, including reductive amination and N-acylation.

DOT Script for General Synthetic Utility

Caption: Synthetic utility of this compound.

Application in the Synthesis of Calcimimetics

Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) and are used in the treatment of hyperparathyroidism.[2] The chiral chroman moiety is a key structural feature in some potent calcimimetic agents. A notable example is 2-methyl-5-((2R,4S)-2-(((((R)-1-(naphthalen-1-yl)ethyl)amino)methyl)chroman-4-yl)benzoic acid.[2] The synthesis of this complex molecule can be envisioned to utilize a derivative of (R)-Chroman-2-ylmethanamine as a key building block.

Protocol 1: Reductive Amination with 1-Naphthaldehyde

This protocol details a representative reductive amination reaction, a fundamental step in the synthesis of the aforementioned calcimimetic.[2] Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[3][4]

DOT Script for Reductive Amination Workflow

Caption: Workflow for reductive amination.

Materials:

-

This compound

-

1-Naphthaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Amine Free Base Generation: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) dropwise at room temperature and stir for 15-20 minutes to neutralize the hydrochloride and generate the free amine in situ.

-

Imine Formation: To the stirring solution, add 1-naphthaldehyde (1.05 eq). Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes.[3]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Expected Outcome:

This procedure is expected to yield the (R)-N-((R)-chroman-2-ylmethyl)-1-(naphthalen-1-yl)methanamine in good yield. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

N-Acylation: Synthesis of Amide Derivatives

The primary amine of this compound can be readily acylated to form amides, which are prevalent in a vast number of pharmaceuticals. This transformation can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents.[5][6][7]

Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol describes a general procedure for the amide coupling of (R)-Chroman-2-ylmethanamine with a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[6][8]

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid, 1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

-

1-Hydroxybenzotriazole (HOBt, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

1 M HCl (aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA or triethylamine (2.5 eq) dropwise.

-

Coupling Agent Addition: Add EDC·HCl (1.2 eq) in one portion to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), followed by saturated aqueous sodium bicarbonate solution (2x), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure amide.

Causality Behind Experimental Choices:

-

EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid.[7] HOBt is added to form an active ester intermediate, which is less susceptible to racemization and reacts efficiently with the amine.[8]

-

Base: A non-nucleophilic base like DIPEA or triethylamine is used to neutralize the hydrochloride salt of the amine and the EDC·HCl, as well as to facilitate the coupling reaction.

-

Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its ready availability and the reactivity of its primary amine functionality make it an attractive starting material for the construction of diverse chemical libraries for drug discovery. The protocols detailed in this guide for reductive amination and N-acylation provide a solid foundation for researchers to explore the full synthetic potential of this important chiral intermediate. Future applications of this building block will likely expand into the synthesis of novel therapeutic agents targeting a wide range of diseases.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link][3]

-

Google Patents. WO2021100059A1 - Process for preparing chroman compounds. [2]

-

Chemistry LibreTexts. Reductive Amination. [Link]

-

National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][6]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][7]

-

Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

-

National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

Sources

- 1. 437763-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. WO2021100059A1 - Process for preparing chroman compounds - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. peptide.com [peptide.com]

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from (R)-Chroman-2-ylmethanamine Hydrochloride

Introduction: The Strategic Value of the Chroman Moiety

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets. Chroman derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiepileptic, and neuroprotective effects.[2][3]

(R)-Chroman-2-ylmethanamine, available as its hydrochloride salt, is a particularly valuable chiral building block. The primary amine serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities while preserving the stereochemical integrity of the chiral center at the 2-position. This guide provides detailed protocols and expert insights for leveraging this starting material to synthesize three key classes of derivatives: N-substituted amides, ureas, and secondary amines via reductive amination.

Physicochemical Properties of the Starting Material

| Property | Value |

| Chemical Name | (2R)-1-(chroman-2-yl)methanamine hydrochloride |

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

Core Synthetic Strategies: A Workflow Overview

The primary amine of (R)-Chroman-2-ylmethanamine is a potent nucleophile, enabling a variety of reliable C-N bond-forming reactions. The hydrochloride salt form necessitates neutralization, which can be achieved either by a preliminary workup to isolate the free base or, more conveniently, by the in situ addition of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) directly into the reaction mixture.

Caption: Synthetic pathways from the starting material.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide synthesis is one of the most frequently employed reactions in drug discovery.[4] Carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are robust and tolerate a wide range of functional groups.

Expert Rationale & Causality

The reaction proceeds by the activation of a carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can reduce yields. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine.[5] The use of an organic base (DIPEA) is critical to neutralize both the hydrochloride salt of the starting amine and the HCl generated during the reaction, driving the equilibrium towards product formation.

Detailed Step-by-Step Methodology

-

Reagent Preparation: To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add EDC hydrochloride (1.2 eq.) and HOBt (1.2 eq.).

-

Activation: Stir the mixture at room temperature for 20-30 minutes. The solution should remain a clear, colorless to pale yellow suspension.

-

Amine Addition: In a separate flask, dissolve (R)-Chroman-2-ylmethanamine hydrochloride (1.1 eq.) in anhydrous DCM and add DIPEA (2.5 eq.). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Self-Validation & Troubleshooting

| Observation | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; hydrolysis of activated intermediate. | Ensure anhydrous conditions. Increase reaction time or consider a more potent coupling reagent like HATU. |

| Starting material remains | Insufficient base for neutralization. | Ensure 2.5 equivalents of DIPEA are used to neutralize both the amine salt and generated HCl. |

| Multiple spots on TLC | Formation of N-acylurea byproduct from rearrangement of the O-acylisourea. | Maintain a reaction temperature at or below room temperature. Ensure HOBt is added during the activation step. |

Protocol 2: Synthesis of N,N'-Disubstituted Ureas

Urea moieties are prevalent in modern pharmaceuticals due to their ability to act as potent hydrogen bond donors and acceptors. The most direct method for their synthesis from a primary amine is the reaction with an isocyanate.[6][7]

Expert Rationale & Causality

This reaction is a nucleophilic addition of the amine to the highly electrophilic central carbon of the isocyanate functional group. The reaction is typically fast, high-yielding, and proceeds without the need for a catalyst.[8] The key is to ensure the free-base form of the amine is available for the nucleophilic attack.

Caption: Mechanism of urea formation.

Detailed Step-by-Step Methodology

-

Amine Preparation: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere. Add triethylamine (TEA, 1.5 eq.) and stir for 15 minutes at room temperature.

-

Isocyanate Addition: Cool the solution to 0 °C (ice bath). Add a solution of the desired isocyanate (1.05 eq.) in THF dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often complete when the isocyanate is consumed (monitor by TLC).

-

Work-up:

-

Quench the reaction with a small amount of water.

-

Remove the THF under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for subsequent use. If necessary, recrystallize from a suitable solvent system (e.g., Ethyl Acetate/Hexane) or purify by flash chromatography.

Protocol 3: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides as it avoids over-alkylation.[9] The process involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.[10]

Expert Rationale & Causality

The reaction between the primary amine and an aldehyde or ketone forms a carbinolamine, which then dehydrates to an imine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the protonated imine intermediate.[11] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or DCM.

Detailed Step-by-Step Methodology

-

Initial Mixture: To a flask containing a solution of the aldehyde or ketone (1.0 eq.) in DCE (0.1 M), add this compound (1.1 eq.) and TEA (1.2 eq.).

-

Imine Formation (optional pre-formation): Stir the mixture at room temperature for 1 hour. For less reactive ketones, adding a dehydrating agent like molecular sieves can be beneficial.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at room temperature. Caution: Gas evolution (hydrogen) may occur.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Stir vigorously until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Expected Yields for Model Reactions

| Derivative Class | Example Coupling Partner | Typical Yield Range |

| Amide | Benzoic Acid | 75-90% |

| Urea | Phenyl Isocyanate | 85-98% |

| Secondary Amine | Benzaldehyde | 70-85% |

Conclusion

This compound is a robust and versatile chiral starting material for constructing diverse libraries of compounds centered on the medicinally significant chroman scaffold. The protocols outlined herein for amide coupling, urea formation, and reductive amination represent reliable and scalable methods for generating novel derivatives. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and adapt these procedures to a wide array of substrates, accelerating the drug discovery and development process.

References

-

Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl)-4H-chromen-4-one. (2019). National Institutes of Health. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

10.7: Organometallic Coupling Reactions. (2024). Chemistry LibreTexts. [Link]

- Chroman derivatives, medicaments and use in therapy.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). National Institutes of Health. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). National Institutes of Health. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). National Institutes of Health. [Link]

- Process for the preparation of chromane derivatives.

-

Reductive amination. Wikipedia. [Link]

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). National Institutes of Health. [Link]

- Practical synthesis of urea derivatives.

-

The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]

-

Reductive Amination. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes & Protocols for the Exploration of (R)-Chroman-2-ylmethanamine Hydrochloride in Anticancer Drug Development

Disclaimer: As of early 2026, (R)-Chroman-2-ylmethanamine hydrochloride is a novel chemical entity with limited publicly available data regarding its specific anticancer properties. This document, therefore, serves as a foundational guide, leveraging established principles and protocols from the broader class of chroman derivatives, which have shown promise in oncology research. The methodologies outlined herein are intended to provide a robust framework for the initial investigation and development of this specific compound as a potential anticancer agent.

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of various biologically active compounds, including Vitamin E (α-tocopherol). Its rigid, bicyclic structure provides a versatile platform for designing molecules that can interact with a range of biological targets. In the context of oncology, chroman derivatives have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.

This compound represents a chiral building block that can be elaborated into a diverse library of compounds for anticancer screening. The primary amine offers a reactive handle for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR). This guide provides a comprehensive workflow for researchers to synthesize, characterize, and evaluate the anticancer potential of novel agents derived from this chroman precursor.

Synthesis and Derivatization Strategy

A fundamental aspect of developing novel anticancer agents from a core scaffold is the ability to generate a library of analogues for screening. The primary amine of this compound is an excellent nucleophile for various chemical transformations.

Protocol 2.1: General Amide Coupling for Library Synthesis

This protocol describes a standard amide coupling reaction to append various carboxylic acids to the primary amine of the title compound, a common strategy for generating diverse chemical entities.

Materials:

-

This compound

-

A library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

-

Organic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

-

To a solution of the chosen carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to yield the desired amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

This modular synthesis approach allows for the rapid generation of a compound library for subsequent biological evaluation.

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is performed using a panel of human cancer cell lines. This tiered approach allows for the efficient identification of promising lead compounds.

Workflow for In Vitro Screening

Caption: Tiered workflow for the in vitro evaluation of novel chroman derivatives.

Protocol 3.1: MTT Cytotoxicity Assay

This protocol provides a method for assessing the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Step-by-Step Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

| Parameter | Description | Typical Range for Active Compounds |

| IC₅₀ / GI₅₀ | The concentration of the drug that inhibits cell growth by 50%. | < 10 µM |

| TGI | The concentration of the drug that causes total growth inhibition. | Varies |

| LC₅₀ | The concentration of the drug that kills 50% of the cells. | Varies |

Elucidating the Mechanism of Action

Understanding how a lead compound exerts its anticancer effects is crucial for its further development. Based on studies of other chroman derivatives, several signaling pathways are potential targets.

Potential Signaling Pathways Targeted by Chroman Derivatives

Many anticancer agents, including some chroman-based compounds, function by inducing oxidative stress and subsequently triggering apoptosis.

Caption: Hypothesized ROS-mediated apoptotic pathway for chroman derivatives.

Protocol 4.1: Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cancer cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Step-by-Step Procedure:

-

Lyse the treated and untreated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A cleavage of PARP or Caspase-3 is a hallmark of apoptosis.

In Vivo Efficacy Studies

Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

Protocol 5.1: Xenograft Mouse Model of Cancer

This is a standard model to test the ability of a compound to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Human cancer cell line (the same as used in vitro)

-

Matrigel (optional)

-

Test compound formulated in a suitable vehicle (e.g., saline, PEG400/Tween 80)

-

Calipers for tumor measurement

-

Animal balance

Step-by-Step Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the antitumor efficacy by comparing the tumor growth in the treatment group to the control group.

Conclusion and Future Directions

This compound provides a promising and versatile starting point for the development of a new class of anticancer agents. The protocols and workflows detailed in this guide offer a comprehensive framework for synthesizing a library of derivatives, evaluating their in vitro cytotoxicity, elucidating their mechanism of action, and assessing their in vivo efficacy. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate into preclinical and clinical development.

References

-

Synthesis and biological evaluation of novel chromane derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

The NCI-60 Human Tumor Cell Line Anticancer Drug Screen. Nature Reviews Cancer. [Link]

-

Hallmarks of Cancer: The Next Generation. Cell. [Link]

-

Apoptosis: A Basic Biological Phenomenon with Wide-Ranging Implications in Health and Disease. The Journal of Clinical Investigation. [Link]

-

Animal models for cancer research. Nature Reviews Cancer. [Link]

-

HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation. The Journal of Organic Chemistry. [Link]

Application Notes and Protocols for Evaluating Chroman-Based Compounds as Potential Neuroprotective Agents

Introduction: The Chroman Scaffold as a Privileged Structure in Neurotherapeutics

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments.[1] The complex, multifactorial nature of these diseases—involving oxidative stress, neuroinflammation, protein aggregation, and enzymatic dysregulation—has hampered the development of effective, disease-modifying therapies. This challenge underscores the urgent need for novel therapeutic agents that can address multiple pathological pathways simultaneously.

In this context, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold has emerged as a "privileged structure" in medicinal chemistry.[2] Its derivatives, including chromones and chromanones, are widely distributed in nature and exhibit a remarkable spectrum of biological activities.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the neuroprotective potential of novel chroman-based compounds. We will delve into the mechanistic underpinnings of their action and provide detailed, field-proven protocols for their synthesis and evaluation, from initial in vitro screening to validation in in vivo models.

Part 1: Mechanistic Landscape of Chroman-Mediated Neuroprotection

Chroman-based compounds exert their neuroprotective effects not through a single mechanism but by modulating a network of interconnected pathological pathways.[5] This multi-target capability is their most significant therapeutic advantage.[1]

-

Combating Oxidative Stress: Oxidative stress is a cornerstone of neurodegeneration.[6] Chroman derivatives can mitigate this damage through a dual-action antioxidant mechanism.[7] They can directly neutralize free radicals and also activate the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[1][5]

-

Enzyme Inhibition:

-

Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in Alzheimer's therapy to enhance cholinergic neurotransmission. Many chroman derivatives are potent inhibitors of these enzymes.[1][5]

-

Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors are used to treat Parkinson's disease. The chromone scaffold has been successfully utilized to develop potent MAO-B inhibitors.[1][8]

-

β-secretase (BACE1): By inhibiting BACE1, chroman derivatives can reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[1]

-

-

Anti-Neuroinflammatory Action: Chronic inflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage.[9] Chroman compounds have been shown to suppress neuroinflammation by inhibiting microglial activation and reducing the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11]

-

Modulation of Pro-Survival Signaling: Several chroman derivatives promote neuronal survival by activating key signaling cascades, including the ERK/CREB and PI3K/Akt pathways, which are crucial for synaptic plasticity, learning, and memory.[12][13]

The following diagram illustrates the synergistic interplay of these neuroprotective mechanisms.

Caption: Multi-target mechanisms of chroman-based neuroprotective agents.

Part 2: Synthesis and Derivatization Strategies

The versatility of the chroman scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. An efficient and common method for synthesizing chroman-4-one and chromone derivatives involves a base-mediated aldol condensation, which can be enhanced using microwave irradiation.[4][14]

The general workflow involves selecting appropriate starting materials (e.g., substituted phenols and α,β-unsaturated carbonyl compounds) to build the core scaffold, followed by functional group modifications to generate a library of diverse analogs for structure-activity relationship (SAR) studies. This allows for the targeted enhancement of specific biological activities, such as linking the chroman core to other known pharmacophores to create multi-target-directed ligands (MTDLs).[1][15]

Caption: General workflow for synthesis of a chroman compound library.

Part 3: In Vitro Evaluation Protocols: A Tiered Screening Cascade

A logical, tiered approach is essential for efficiently identifying promising neuroprotective candidates from a library of synthesized compounds. The cascade moves from broad, mechanism-agnostic assays to more specific, cell-based models of neurodegeneration.

Caption: A tiered workflow for the in vitro screening of neuroprotective compounds.

Tier 1: Primary Screening for Antioxidant Capacity

These cell-free assays provide a rapid assessment of a compound's intrinsic ability to neutralize free radicals.

-

Principle: The stable DPPH radical is purple and, upon reduction by an antioxidant, turns yellow. The change in absorbance is measured spectrophotometrically.[7][16]

-

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

-

Preparation of Sample Solutions: Dissolve test compounds in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure: In a 96-well microplate, add 100 µL of the sample solution to each well. Add 100 µL of the DPPH working solution to each well.

-

Control: 100 µL solvent + 100 µL DPPH solution.

-

Blank: 100 µL solvent + 100 µL methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

-

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. In the presence of an antioxidant, it is reduced, causing a loss of color that is measured spectrophotometrically.[7][17] This assay is applicable to both hydrophilic and lipophilic compounds.[16]

-

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[16]

-

Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure: In a 96-well plate, add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the % inhibition and IC50 value as described for the DPPH assay.

-

Tier 2: Cell-Based Neuroprotection Assays

These assays assess a compound's ability to protect neuronal cells from a toxic insult, providing a more biologically relevant measure of efficacy.

-

Principle: This protocol evaluates if a test compound can prevent cell death in a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) exposed to an oxidative toxin like hydrogen peroxide (H₂O₂).[1]

-

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the chroman-based compound for 2-4 hours.

-

Induce Damage: Add a toxic concentration of H₂O₂ (e.g., 100-200 µM, determined empirically) to the wells (except for the vehicle control group) and incubate for 24 hours.

-

Assess Viability: Measure cell viability using the MTT or LDH assay.

-

-

MTT Assay:

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan product.

-

Procedure: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure absorbance at ~570 nm.

-

Causality Note: While widely used, the MTT assay measures metabolic activity, which can be confounded by compounds that affect mitochondrial function. It may not always accurately quantify the effects of anti-apoptotic agents.[18]

-

-

LDH Release Assay:

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[19]

-

Procedure: After the treatment period, carefully collect a sample of the culture supernatant. Add this supernatant to a reaction mixture containing lactate, NAD+, and diaphorase. The amount of formazan produced is proportional to the amount of LDH released. Measure absorbance at ~490 nm.

-

Causality Note: The LDH assay directly measures cell membrane integrity and is often considered a more direct and reliable indicator of cytotoxicity and cytoprotection in neuroprotection studies compared to the MTT assay.[18][19]

-

Tier 3: Mechanistic Validation

Once a compound shows protective effects, these assays help elucidate the underlying mechanisms of action.

-

Principle: Use a cell-permeable fluorescent probe, such as Bes-H₂O₂-AC, which becomes fluorescent upon oxidation by intracellular ROS.[20] A reduction in fluorescence in compound-treated cells indicates ROS scavenging.

-

Protocol:

-

Seed Neuro-2A or SH-SY5Y cells in a 96-well black, clear-bottom plate.[20]

-

Treat cells with the test compound for 2 hours.

-

Induce oxidative stress with H₂O₂ (e.g., 600 µM) for 30 minutes.[20]

-

Load the cells with the Bes-H₂O₂-AC probe.

-

Measure fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence relative to the H₂O₂-only control indicates antioxidant activity.

-

-

Principle: This assay determines if a compound can suppress the inflammatory response in microglial cells (e.g., BV-2 cell line) stimulated with lipopolysaccharide (LPS).[1]

-

Protocol:

-

Seed BV-2 cells in a 96-well plate.

-

Pre-treat cells with the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measure Nitric Oxide (NO): Collect the supernatant and measure NO production using the Griess reagent.

-

Measure Cytokines: Collect the supernatant and quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21]

-

Comparative Data on Neuroprotective Efficacy

The following table summarizes representative data for chroman-based compounds, comparing their inhibitory potency against key neurodegenerative targets.

| Compound/Drug | Target Enzyme | IC₅₀ Value | Experimental Model | Reference |

| Chromone Derivative 37 | Acetylcholinesterase (AChE) | 0.09 µM | In vitro enzyme assay | [5] |

| Chromone Derivative 10 | Monoamine Oxidase B (MAO-B) | 0.019 µM | In vitro enzyme assay | [5] |

| Chromone-lipoic acid conj. | Butyrylcholinesterase (BuChE) | 7.55 - 8 µM | In vitro enzyme assay | [5] |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | ~12.7 nM | In vitro enzyme assay | [22] |

Part 4: In Vivo Evaluation Protocols

Promising candidates from in vitro studies must be validated in animal models to assess their efficacy, pharmacokinetics, and safety.

Blood-Brain Barrier (BBB) Permeability

A critical prerequisite for any CNS-active drug is the ability to cross the BBB.

-

Initial Assessment: An in vitro BBB model using a monolayer of brain endothelial cells (e.g., bEnd.3) can be used for initial screening.[23]

-

Definitive Analysis: In vivo pharmacokinetic studies in rodents are essential to determine the brain-to-plasma concentration ratio of the compound.

Animal Models of Neurodegeneration

-

Alzheimer's Disease (AD): A common model involves the stereotaxic injection of Aβ₁₋₄₂ oligomers into the hippocampus of rats or mice to induce cognitive deficits and neuroinflammation.[10]

-

Parkinson's Disease (PD): Drosophila melanogaster models that overexpress human α-synuclein are excellent for rapid, high-throughput screening.[24] Rodent models using neurotoxins like 6-hydroxydopamine (6-OHDA) are also widely used.[13]

-

Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rats or mice is the gold standard for studying stroke and testing neuroprotective agents.[10]

Protocol 4.2.1: Evaluation in an Aβ-Induced Rat Model of AD

-

Principle: This protocol assesses the ability of a chroman derivative to rescue cognitive deficits and reduce neuropathology in a rat model of AD.[10]

-

Protocol:

-

Model Induction: Anesthetize Wistar rats and perform stereotaxic surgery to inject aggregated Aβ₁₋₄₂ fragments into the CA1 region of the hippocampus.[10]

-

Treatment: Beginning the day after surgery, administer the test compound or vehicle orally to the rats daily for a sustained period (e.g., 60 days).[10] A positive control group treated with a standard drug like Memantine should be included.

-

Behavioral Assessment: In the final week of treatment, assess spatial learning and memory using the Morris Water Maze test.[22] Key parameters to measure are escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.

-

Post-Mortem Analysis: After behavioral testing, euthanize the animals and collect brain tissue.

-

Histology: Perform Nissl staining to quantify neuronal survival in the hippocampus.

-

Immunohistochemistry: Stain for markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes) and oxidative stress.

-

Biochemical Assays: Homogenize brain tissue to measure levels of inflammatory cytokines, oxidative stress markers, and mitochondrial function.[10]

-

-

Caption: Workflow for in vivo evaluation of a neuroprotective compound.

Conclusion and Future Directions

The chroman scaffold is a highly promising platform for the development of multi-target neuroprotective agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel chroman derivatives, from initial hit identification to in vivo proof-of-concept. The key to success lies in a multi-pronged strategy that addresses the complex pathophysiology of neurodegenerative diseases. Future research should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds, particularly enhancing blood-brain barrier penetration, to translate the remarkable potential of this chemical class into clinically effective therapies.

References

- Benchchem. (n.d.). Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide.

-

Madhav, H., Jameel, E., Rehan, M., & Hoda, N. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(3), 253-275. Available from: [Link]

- Benchchem. (n.d.). A Comparative Guide to the Neuroprotective Effects of Chromone Derivatives and Known Drugs.

-

Karelina, T. V., Demchenko, A. V., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 13, 946654. Available from: [Link]

-

Singh, P., and Kaur, M. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1599-1619. Available from: [Link]

-

Mohamed, G. A., Ibrahim, S. R. M., and Asfour, H. Z. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 23(11), 2947. Available from: [Link]

-

Paredes-Cisneros, A., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 12(11), 1968. Available from: [Link]

-

Tseng, Y. J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 221. Available from: [Link]

-

Knez, D., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & Medicinal Chemistry Letters, 19(17), 5144-5147. Available from: [Link]

-

S. S. T. R. Kumar, et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science, 5(11), 1104-1118. Available from: [Link]

-

M. L. Christensen, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6577-6588. Available from: [Link]

-

ResearchGate. (n.d.). STRUCTURES OF VARIOUS CHROMOPHORES USED IN DPPH, ABTS AND FRAP ASSAYS... Retrieved from: [Link]

-

Al-Gharaibeh, A., et al. (2017). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? Frontiers in Neurology, 8, 587. Available from: [Link]

-

He, L., and Lu, J. (2000). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? Journal of Neuroscience Methods, 95(2), 111-116. Available from: [Link]

-

Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6577-6588. Available from: [Link]

-

Li, Y., et al. (2025). Screening anti-inflammatory and neuroprotective effects of nanozyme with human cortical organoid-on-a-chip. APL Materials, 13(5). Available from: [Link]

-

Kim, D. H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(10), 2486. Available from: [Link]

-

Chen, S. D., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 16(1), 23. Available from: [Link]

-

Putluru, S. P., et al. (2024). Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models. International Journal of Molecular Sciences, 25(5), 2697. Available from: [Link]

-

Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7378. Available from: [Link]

-

ChemistrySelect. (n.d.). Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. Retrieved from: [Link]

-

News-Medical.Net. (2025). New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. Retrieved from: [Link]

-

Fotakis, G., and Timbrell, J. A. (2006). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Toxicology in Vitro, 20(5), 657-662. Available from: [Link]

-

Madhav, H., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available from: [Link]

-

Singh, M., et al. (2018). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry, 26(2), 437-448. Available from: [Link]

-

Singh, S., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 11(2), 260. Available from: [Link]

Sources

- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. mdpi.com [mdpi.com]

Application Notes and Protocols for Chroman Derivatives as Selective SIRT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for utilizing chroman derivatives as selective inhibitors of Sirtuin 2 (SIRT2). The content is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Therapeutic Potential of Targeting SIRT2

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), has emerged as a significant therapeutic target for a range of human diseases.[1][2] Primarily localized in the cytoplasm, SIRT2 deacetylates a variety of protein substrates, playing crucial roles in cell cycle regulation, metabolic processes, and the maintenance of genomic stability.[3] Dysregulation of SIRT2 activity has been implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as in various cancers.[3][4][5]

The inhibition of SIRT2 has shown promise in preclinical models, leading to beneficial effects such as the reduction of protein aggregation in neurodegenerative models and the suppression of tumor cell proliferation and migration.[5][6] One of the key downstream effects of SIRT2 inhibition is the hyperacetylation of its substrates, most notably α-tubulin at the Lysine 40 residue.[7] This modification is associated with increased microtubule stability and has been linked to the anti-cancer and neuroprotective effects of SIRT2 inhibitors.[5]

Chroman Derivatives: A Promising Class of Selective SIRT2 Inhibitors

Chroman-4-one and its derivatives have been identified as a potent and selective class of SIRT2 inhibitors.[6][8][9] These compounds offer a valuable tool for researchers to investigate the biological functions of SIRT2 and to develop potential therapeutic agents.

Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory activity of chroman derivatives against SIRT2 is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that are crucial for potent and selective inhibition:

-

The Chroman-4-one Scaffold: The core chroman-4-one structure is essential for activity.[10][11]

-

Substitutions at the 2-position: An alkyl side chain at this position is critical for inhibitor potency.[6][9]

-

Substitutions on the Aromatic Ring: Electron-withdrawing groups at the 6- and 8-positions of the chroman ring generally enhance inhibitory activity.[8][9] For instance, 6,8-dibromo-2-pentylchroman-4-one has been identified as a particularly potent SIRT2 inhibitor with an IC50 value in the low micromolar range.[8][9]

-